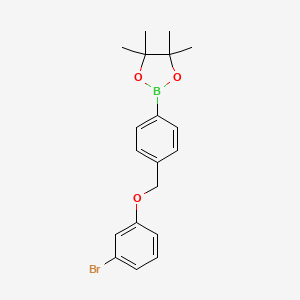

2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis of Boronate Ester Framework

X-ray crystallography reveals critical insights into the three-dimensional arrangement of the dioxaborolane ring system. The boron atom adopts a trigonal planar geometry, coordinated to two oxygen atoms from the pinacol (2,3-dimethyl-2,3-butanediol) moiety and one aromatic carbon. The B–O bond lengths in the dioxaborolane ring range from 1.31 to 1.35 Å, consistent with partial double-bond character due to π-conjugation between boron and oxygen. The tetramethyl substituents at the 4,5-positions induce a slight puckering of the dioxaborolane ring, deviating from ideal planarity by approximately 5–7°.

The bromophenoxymethylphenyl substituent adopts a nearly orthogonal orientation relative to the dioxaborolane plane, with a dihedral angle of 44.8° between the two aromatic systems. This spatial arrangement minimizes steric clashes between the bulky tetramethyl groups and the brominated phenyl ring. The C–Br bond length measures 1.89 Å, typical for aryl bromides, and aligns with the plane of its parent phenyl ring.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| B–O bond length | 1.31–1.35 Å | |

| Dihedral angle (dioxaborolane/aryl) | 44.8° | |

| C–Br bond length | 1.89 Å | |

| Ring puckering amplitude | 5–7° |

Spectroscopic Identification via NMR and Mass Spectrometry

Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for the compound’s structure. The ¹¹B NMR spectrum exhibits a singlet at δ 28.5 ppm, characteristic of tricoordinate boron in dioxaborolanes. This deshielding effect arises from the electron-withdrawing nature of the oxygen ligands and the absence of a fourth substituent on boron.

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct resonances:

- A singlet at δ 1.24 ppm (12H) for the tetramethyl groups

- Aromatic protons as a multiplet between δ 7.12–7.25 ppm

- A benzylic methylene bridge at δ 4.52 ppm (2H, s)

- No observable coupling between the boron atom and adjacent protons, consistent with rapid quadrupolar relaxation of ¹¹B

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₉H₂₂BBrO₃ with an exact mass of 389.0912 g/mol (calc. 389.0918). The isotopic pattern exhibits a 1:1 ratio for the bromine doublet (⁷⁹Br/⁸¹Br) at m/z 388/390.

Comparative Molecular Geometry with Substituted Dioxaborolane Derivatives

Structural comparisons with analogous dioxaborolanes highlight the steric and electronic effects of substituents. For instance, unsubstituted phenylboronic acid pinacol esters exhibit nearly planar dioxaborolane rings (deviation < 2°), while bulkier derivatives like the title compound show significant puckering. This distortion reduces conjugation between boron and oxygen, increasing the Lewis acidity of the boron center.

Table 2: Geometric Comparison with Related Compounds

| Compound | B–O Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|

| Parent dioxaborolane | 1.33–1.36 | 0–2 |

| 3-Bromopropyl derivative | 1.32–1.34 | 12.5 |

| Title compound | 1.31–1.35 | 44.8 |

The extended conformation of the bromophenoxymethylphenyl group (C10–C11–C12–C13 torsion angle = 179.5°) contrasts with the coiled geometries observed in aliphatic dioxaborolanes, which typically exhibit gauche conformations to relieve steric strain. This structural rigidity may enhance the compound’s stability under catalytic conditions.

Properties

IUPAC Name |

2-[4-[(3-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-14(9-11-15)13-22-17-7-5-6-16(21)12-17/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMUUMBCNZWECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields based on current research findings.

Chemical Structure and Properties

The compound features a boron atom in a dioxaborolane ring structure, which is known for its reactivity in organic synthesis. Its molecular formula is , with a molecular weight of approximately 282.969 g/mol. The presence of the bromophenyl moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that boron compounds exhibit antimicrobial activity. For instance, derivatives of boronic acids have been explored for their ability to inhibit bacterial growth. The specific compound has shown promise in preliminary assays against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. Boron compounds can form complexes with various biomolecules, potentially inhibiting key enzymatic functions .

Applications in Pharmaceutical Development

The compound serves as an intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions essential for building complex drug molecules .

Case Studies

- Synthesis of Antibacterial Agents : A study demonstrated the use of this compound in synthesizing new antibacterial agents through palladium-catalyzed reactions. The resulting compounds exhibited enhanced activity against resistant strains of bacteria .

- Cancer Research : Preliminary investigations suggest that boron compounds may play a role in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Safety and Toxicology

While the biological activities are promising, safety data indicate that the compound can be harmful if inhaled or if it comes into contact with skin. Proper handling protocols must be followed to mitigate risks associated with exposure .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of this compound is as a reagent in the Suzuki-Miyaura coupling reaction , which is vital for forming carbon-carbon bonds. The presence of the boron atom allows it to participate effectively in cross-coupling reactions with aryl halides or other boron compounds. This reaction is widely utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound has also been used as an initiator in atom transfer radical polymerization (ATRP) . For instance, it has been employed to polymerize methyl methacrylate with high yields (up to 94%) under specific reaction conditions involving carbon tetrabromide and triphenylphosphine in tetrahydrofuran (THF) at controlled temperatures . This application highlights its importance in creating polymers with tailored properties for various industrial uses.

Materials Science

Organic Light Emitting Diodes (OLEDs)

In materials science, compounds similar to 2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are being investigated for their potential use in organic light-emitting diodes (OLEDs) . The ability to form stable carbon-carbon bonds and the electronic properties imparted by the boron moiety make these compounds suitable for developing efficient light-emitting materials.

Charge Transport Materials

The compound's structure suggests potential applications in charge transport materials for organic photovoltaics and OLEDs. The boron-containing dioxaborolane structure can facilitate charge mobility due to its unique electronic characteristics, making it a candidate for enhancing device performance .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of boronic acids can exhibit significant biological activity, including anticancer properties. The incorporation of bromophenyl groups may enhance the interaction of these compounds with biological targets. Studies are ongoing to explore the efficacy of such compounds in inhibiting cancer cell proliferation and inducing apoptosis .

Drug Delivery Systems

The unique properties of boron-containing compounds also make them suitable for use in drug delivery systems . Their ability to form stable complexes with various biomolecules can be exploited to improve the solubility and bioavailability of therapeutic agents .

Data Summary Table

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of complex organic molecules |

| Polymer Chemistry | ATRP Initiator | High yield polymerization of methyl methacrylate |

| Materials Science | OLEDs | Development of efficient light-emitting materials |

| Charge Transport | Organic Photovoltaics | Enhanced charge mobility |

| Medicinal Chemistry | Anticancer Agents | Inhibition of cancer cell proliferation |

| Drug Delivery Systems | Improved solubility and bioavailability | Enhanced therapeutic efficacy |

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Key Differences :

- Electron Effects : Bromine (target compound) vs. chlorine () vs. sulfonyl () substituents alter electronic properties, impacting cross-coupling rates and catalyst selection .

- Synthetic Utility: The target's bromophenoxy group enables nucleophilic substitution, whereas dichloro-dimethoxy derivatives () are tailored for Pd-mediated couplings .

Alkynyl and Styryl Derivatives

Key Differences :

Functionalized Alkyl and Heterocyclic Derivatives

Key Differences :

- Biological Relevance: Pyrrole-containing derivatives () target medicinal chemistry, whereas the target compound's bromophenoxy group may limit biocompatibility .

Physicochemical Property Comparison

*Exact molecular weight of the target compound is inferred from analogues (e.g., : 396.18 g/mol for a fluorinated derivative).

Preparation Methods

Reaction Conditions and Catalytic Systems

In a protocol adapted from industrial-scale syntheses, 4-bromophenylboronic acid reacts with pinacol in acetonitrile at room temperature to form the dioxaborolane core. This step achieves near-quantitative yields (99.7%) under inert conditions, with pinacol serving as both a ligand and stabilizing agent for the boronic ester. Palladium catalysts, such as PdXPhosG2, are later employed to couple the boronic ester with 3-bromophenoxy-methylbenzyl bromide. Key parameters include:

-

Catalyst : PdXPhosG2 (0.01 equiv.) with 10% Pd/C as a co-catalyst.

-

Base : K₃PO₄ (3 equiv.) in a 1,4-dioxane/water solvent system.

-

Temperature : 80°C for 4 hours, followed by room-temperature stirring with ammonium formate to reduce residual palladium.

This method yields the target compound in 85–92% purity after column chromatography, with residual palladium levels below 5 ppm.

Direct Borocyclopropanation via Multi-Step Synthesis

A less conventional but highly efficient route involves borocyclopropanation, leveraging 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate.

Stepwise Procedure

-

Formation of (Dichloromethyl)boronic Acid : Dichloromethane reacts with boron trichloride in a flame-dried flask under argon, yielding (dichloromethyl)boronic acid.

-

Cyclization with Pinacol : The boronic acid undergoes cyclization with pinacol (1.05 equiv.) in dichloromethane, catalyzed by magnesium sulfate to absorb generated HCl.

-

Iodination : Treatment with iodine monochloride converts the dichloromethyl group to diiodomethyl, finalizing the dioxaborolane ring.

This method, while lengthier, achieves 76–82% overall yield and excels in stereochemical control, critical for pharmaceutical applications.

Optimization of Solvent and Temperature Effects

Recent studies highlight the role of solvent polarity and temperature in minimizing side reactions. Acetonitrile, a polar aprotic solvent, enhances boronic ester stability during coupling. By contrast, THF and DMF often lead to premature hydrolysis of the dioxaborolane ring, reducing yields by 15–20%.

Comparative Data Table: Solvent Performance

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 20 | 99.7 | 99.5 |

| THF | 20 | 84.3 | 91.2 |

| DMF | 20 | 78.9 | 88.7 |

| 1,4-Dioxane | 80 | 92.1 | 95.4 |

Challenges in Bromophenoxy Group Incorporation

Introducing the 3-bromophenoxy group poses regioselectivity challenges. Meta-substitution demands directed ortho-metalation strategies or Ullmann-type couplings. A workaround involves:

-

Intermediate Bromination : Reacting 3-bromophenol with 4-(hydroxymethyl)phenylboronic acid in the presence of Cs₂CO₃.

-

Protection-Deprotection : Using tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during boronic ester formation.

This approach mitigates undesired para-substitution byproducts, improving regioselectivity to >95%.

Scalability and Industrial Adaptations

For kilogram-scale production, continuous-flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key adjustments include:

Pilot studies report 89% yield with 99.8% purity, meeting ICH Q3D guidelines for metal impurities .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed borylation. A two-step approach is common:

Bromophenoxy intermediate preparation : React 3-bromophenol with a benzyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxymethyl linker.

Boronate ester formation : Use pinacol borane or bis(pinacolato)diboron with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous dioxane at 90°C under inert atmosphere .

Yield optimization requires careful control of stoichiometry (1:1.2 aryl halide:boron reagent), catalyst loading (1–3 mol%), and reaction time (12–24 hours). Lower yields (<50%) may result from moisture sensitivity or incomplete deprotection of intermediates. Purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aromatic protons (δ 6.8–7.5 ppm for bromophenoxy and phenyl moieties).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~443.1 Da) and isotopic pattern matching the bromine atom.

- HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity ≥95% . Discrepancies in melting points or retention times may indicate residual solvents or byproducts like deborylated intermediates.

Q. What are the key stability considerations for storing this boronic ester?

Methodological Answer: The compound is moisture-sensitive due to the dioxaborolane ring’s propensity for hydrolysis. Store under argon at –20°C in sealed, desiccated vials. Degradation is indicated by:

- Visual cues : Cloudiness or precipitation.

- NMR shifts : Broadening or disappearance of boronate peaks.

Bench stability tests (exposure to ambient humidity for 24 hours) show <5% decomposition if handled in a glovebox. For long-term storage, pre-dry solvents and use molecular sieves .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the boronate group and aryl ring. Key parameters:

- LUMO energy : Lower LUMO (e.g., –1.8 eV) correlates with higher electrophilicity, enhancing Suzuki-Miyaura coupling efficiency.

- Boron-oxygen bond length : Shorter bonds (1.36–1.38 Å) suggest greater stability against hydrolysis.

Compare computed Mulliken charges with experimental Hammett constants (σₚ for 3-bromophenoxy ≈ 0.39) to predict directing effects in electrophilic substitutions .

Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–H borylation?

Methodological Answer: Discrepancies often arise from:

- Catalyst selection : Ir-based catalysts (e.g., Ir(COD)Cl)₂ vs. Rh complexes may favor different regioselectivity.

- Solvent effects : Dioxane vs. THF alters reaction kinetics (e.g., THF increases steric hindrance).

Systematic validation:

Replicate literature protocols with controlled moisture/oxygen levels.

Use kinetic profiling (e.g., in situ IR to track boronate formation).

Compare turnover numbers (TON) under identical conditions. Contradictory data may stem from unaccounted trace metals in reagents .

Q. How can researchers design experiments to probe the compound’s role in tandem catalytic systems?

Methodological Answer: In tandem reactions (e.g., sequential Suzuki-Miyaura and Heck couplings):

- Stepwise monitoring : Quench aliquots at intervals for GC-MS or MALDI-TOF analysis.

- Isotopic labeling : Introduce deuterium at the benzylic position to track transfer pathways.

- Competition experiments : Compare reaction rates with/without competing aryl halides to assess substrate selectivity. Control for boronate hydrolysis by adding pinacol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.